molecular formula C11H14ClNO2 B2468203 N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide CAS No. 1798515-48-6

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2468203
CAS No.: 1798515-48-6
M. Wt: 227.69
InChI Key: HQIBPIATQAMDKE-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is a chemical compound of interest in medicinal chemistry and pharmacology research. It features a chlorophenyl ring system linked to an acetamide group via a methoxyethyl chain, a structural motif found in compounds that interact with neurological targets . Acetamide derivatives are frequently investigated for their metabolic pathways and toxicokinetic profiles. Research indicates that related compounds can be metabolized in the liver, with a significant portion excreted unchanged in urine, as observed in studies on other N-alkylacetamides . The structure-activity relationship (SAR) of similar molecules, which involve modifications to the amide functional group and halogenation of phenyl rings, is a critical area of study for developing compounds with high affinity and selectivity for biological targets like the dopamine transporter (DAT) . This compound is provided solely for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, as related chloroacetamide compounds can be irritating to the eyes, respiratory system, and skin .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(14)13-7-11(15-2)9-5-3-4-6-10(9)12/h3-6,11H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIBPIATQAMDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium or amines in an organic solvent.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents on the phenyl ring, acetamide chain, or adjacent functional groups. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Effects
N-(2-Chlorophenyl)-2,2,2-trichloroacetamide Trichloroacetyl group Increased electron-withdrawing effects; altered ³⁵Cl NQR frequencies
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide Pyridinyl group; 3-chlorophenyl Enhanced binding affinity to SARS-CoV-2 Mpro via H-bonds with ASN142/GLN189
(E)-N-(2-Chlorophenyl)-2-(2-methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenoxy)acetamide Extended methoxy/aryl groups High tubulin binding affinity (Surflex score: 12.31) via interactions with Cys241/Leu248
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide Sulfonyl bridge; dichlorophenyl Increased molecular weight (378.66 g/mol) and potential steric hindrance

Key Insight : Alkyl or methoxy groups (e.g., methoxyethyl in the target compound) reduce ³⁵Cl NQR frequencies compared to electron-withdrawing groups (e.g., trichloroacetyl), which increase frequencies due to polarization effects .

Pharmacological Activity

  • Pyridine-Containing Analogues : Compounds like 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide exhibit strong binding to SARS-CoV-2 main protease (binding affinity < -22 kcal/mol) due to pyridine interactions with HIS163 and ASN142 .
  • Tubulin-Targeting Analogues : Derivatives with extended methoxy/aryl chains (e.g., compound 141 in ) show potent anticancer activity via hydrogen bonding with tubulin’s Asn101 and hydrophobic pocket interactions .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy substituents (e.g., in metolachlor-2-ethoxy, ) generally enhance water solubility compared to halogenated or sulfonated derivatives .
  • Crystallinity : N-(2-Chlorophenyl)acetamide derivatives with alkyl side chains exhibit lower melting points than aryl-substituted analogues due to reduced molecular symmetry .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide is a complex organic compound with notable biological activity, primarily explored within the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Features

The compound features a unique structural composition characterized by a pyrrolo[3,2-d]pyrimidine core , which is known for its diverse biological activities. The presence of a chlorophenyl group and a methoxyethyl moiety contributes to its potential interactions with various biological targets.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC12H14ClN O2
Molecular Weight239.70 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation but are believed to include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.

Research Findings

Recent investigations have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various acetamide derivatives against human cancer cell lines (e.g., MCF-7, A-549) using the MTT assay. This compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .
  • Antiviral Properties :
    • Some derivatives similar to this compound have shown antiviral activity against RNA viruses by inhibiting viral RNA synthesis .
  • Enzyme Interaction Studies :
    • The compound's interaction with dihydrofolate reductase has been explored, suggesting that it may serve as a lipophilic inhibitor in certain biochemical pathways .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against multiple cancer cell lines, revealing an IC50 value indicative of potent anticancer properties. The findings suggest that this compound could be developed further as a lead candidate for cancer therapy.

Case Study 2: Mechanistic Insights

Research has focused on elucidating the mechanism by which this compound interacts with molecular targets. Docking studies revealed favorable binding interactions with key residues in target enzymes, suggesting a strong potential for therapeutic applications in enzyme modulation .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(2-chlorophenyl)-2-methoxyethyl]acetamide?

  • Methodological Answer : Synthesis typically involves nucleophilic acyl substitution. For example:
  • React 2-(2-chlorophenyl)-2-methoxyethylamine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Use dichloromethane as a solvent at 0–5°C to control exothermic reactions .
  • Monitor reaction progress via TLC and purify via column chromatography or recrystallization .

Q. Table 1: Reaction Optimization

Base UsedSolventTemperatureYield (%)
TriethylamineDCM0–5°C78
PyridineTHFRT65

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy protons at δ 3.3–3.5 ppm, acetamide NH at δ 6.8–7.2 ppm) and 13C^{13}C-NMR (carbonyl C=O at ~170 ppm) .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve solid-state structure using SHELXL for refinement (R-factor < 5% for high-quality data) .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Testing : Use agar diffusion against E. coli and S. aureus with MIC determination .
  • Enzyme Inhibition : Screen for COX-2 inhibition via spectrophotometric assays (e.g., monitoring prostaglandin conversion at 340 nm) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells to assess IC50_{50} values .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure refinement of this compound?

  • Methodological Answer :
  • Use SHELXL for robust refinement, especially for twinned or disordered data. Validate with:
  • R-factors : Ensure R1_1 < 0.05 and wR2_2 < 0.15.
  • Hirshfeld Surface Analysis : Check for unexpected intermolecular interactions .
  • Cross-validate with DFT-calculated bond lengths/angles .

Q. What strategies optimize the reaction yield in its synthesis when dealing with steric hindrance?

  • Methodological Answer :
  • High-Dilution Conditions : Reduce side reactions (e.g., dimerization) .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the chlorophenyl ring (e.g., electron-withdrawing groups), methoxy position, or acetamide chain .
  • Biological Assays : Correlate structural changes with activity (e.g., logP vs. COX-2 IC50_{50}) .
  • Computational Modeling : Use QSAR models to predict activity trends .

Q. What computational approaches predict the binding affinity of this compound with COX-2 enzyme?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock into COX-2’s active site (PDB ID: 1PXX). Key interactions:
  • Chlorophenyl group in hydrophobic pocket.
  • Methoxy oxygen hydrogen-bonded to Arg120 .
  • MD Simulations : Validate stability over 100 ns (RMSD < 2 Å) .

Q. How to address solubility issues in biological testing?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Strategy : Convert acetamide to a hydrolyzable ester .
  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .

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